molecular formula C17H14ClN5O2S B2369401 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1171003-37-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2369401
CAS No.: 1171003-37-4
M. Wt: 387.84
InChI Key: ZQWZXARWPVPYAD-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetically designed complex heterocyclic compound of significant interest for early-stage pharmacological and chemical research. Its molecular architecture incorporates multiple privileged pharmacophores, including a 1H-pyrazole, a 4-chlorobenzo[d]thiazole, and a 3-methylisoxazole, which are structures frequently explored in medicinal chemistry for their diverse biological activities. Individually, these heterocyclic scaffolds are known to exhibit a wide range of biological properties. For instance, pyrazole, thiazole, and isoxazole derivatives are extensively investigated in scientific literature for their potential antiviral, anti-inflammatory, antimicrobial, and anticonvulsant effects . The specific fusion of these moieties into a single molecule creates a unique chemical entity, suggesting potential for investigating multi-target mechanisms of action or for serving as a key intermediate in the synthesis of more complex chemical libraries. Researchers may find this compound particularly valuable for probing novel biological pathways, as a building block in drug discovery programs, or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various targets. This product is intended for research and manufacturing applications only. It is not intended for use in humans or animals as a drug, for the treatment or diagnosis of any disease, or for any other personal applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZXARWPVPYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound incorporates various structural features that may contribute to its efficacy against multiple biological targets.

Chemical Structure and Properties

The compound's molecular formula is C21H19ClN4O3SC_{21}H_{19}ClN_{4}O_{3}S, with a molecular weight of 442.92 g/mol. Its structure includes a pyrazole moiety, a chlorobenzo[d]thiazole ring, and an isoxazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H19ClN4O3SC_{21}H_{19}ClN_{4}O_{3}S
Molecular Weight442.92 g/mol
CAS Number1172365-86-4

Antimicrobial Activity

Research indicates that compounds featuring pyrazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antitubercular Activity

The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. In vitro studies have reported that derivatives with similar functional groups can inhibit the growth of this pathogen, with IC50 values ranging from 1.35 to 2.18 μM for closely related compounds . Further research is required to establish the specific activity of this compound against M. tuberculosis.

Cytotoxicity Studies

Preliminary cytotoxicity assessments on human cell lines, such as HEK-293, indicate that certain derivatives of pyrazole-thiazole compounds exhibit low toxicity, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique combination of functional groups. The presence of the pyrazole ring is associated with anti-inflammatory and anticancer activities, while the chlorobenzo[d]thiazole moiety enhances antimicrobial properties due to its ability to interact with biological macromolecules.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity. Compounds exhibited significant inhibition against E. coli and S. aureus, highlighting the potential for developing new antibiotics from these classes .
  • Antitubercular Efficacy : Research on substituted benzamide derivatives indicated promising results against M. tuberculosis, with several compounds showing low micromolar IC50 values .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs in the provided evidence include pyrazole, thiazole, and isoxazole carboxamides. Key differences and similarities are outlined below:

Compound Core Structure Substituents Key Functional Groups
Target Compound Isoxazole + Benzothiazole 4-Chlorobenzo[d]thiazole, 3-methylisoxazole, N-(2-(1H-pyrazol-1-yl)ethyl) Carboxamide, Chloro, Pyrazole
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl) derivatives (3a–3e, ) Pyrazole 4-Cyano, phenyl/chlorophenyl/tolyl groups Carboxamide, Chloro, Cyano
N-Substituted 2-(4-pyridinyl)thiazole carboxamides () Thiazole 4-Pyridinyl, variable alkyl/aryl amines Carboxamide, Pyridine
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide (–6) Isoxazole + Thiazole 5-Methylisoxazole, thiazol-2-amine Carboxamide, Methyl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-pyrazole-3-carboxamide () Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Carboxamide, Multiple Chloro Substituents

Key Observations :

  • The target compound uniquely combines isoxazole and benzothiazole systems, unlike analogs that typically pair pyrazole with thiazole or isoxazole with pyridine.
  • Chloro substituents are prevalent in analogs (e.g., 3b, 3e in ; ), suggesting a design emphasis on enhancing lipophilicity and electronic effects .

Key Observations :

  • Carboxamide formation via EDCI/HOBt () is a standard approach for similar compounds, suggesting compatibility with the target molecule’s synthesis .
  • Lower yields in (60%) compared to (62–71%) highlight the impact of substituent complexity on reaction efficiency.
Physicochemical Properties

Melting points (MP) and spectral data from analogs provide indirect insights:

Compound MP (°C) ¹H-NMR (δ, ppm) MS ([M+H]⁺)
Target Compound Not reported Not available Not available
3a () 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
3d () 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide () Not reported Not provided Not reported

Key Observations :

  • Higher melting points in chlorinated analogs (e.g., 3d: 181–183°C) suggest increased crystallinity due to halogenated aromatic systems .
  • The target compound’s benzothiazole moiety may contribute to a higher MP than non-chlorinated analogs.

Pharmacological and Electronic Considerations

While pharmacological data for the target compound is absent in the evidence, structural analogs provide clues:

  • : A pyrazole carboxamide with dichlorophenyl groups demonstrates the role of chloro substituents in enhancing binding to hydrophobic pockets .
  • The benzothiazole ring in the target compound could engage in π-π stacking or hydrogen bonding, akin to pyridine in ’s thiazole carboxamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Heterocyclic coupling : Reacting pyrazole-ethylamine derivatives with chlorobenzo[d]thiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

  • Carboxamide formation : Coupling isoxazole-5-carboxylic acid derivatives with the amine-functionalized benzo[d]thiazole moiety using coupling agents like EDCI/HOBt .

  • Purification : Column chromatography or recrystallization for isolating high-purity products .

    • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates) and temperature control (room temperature for coupling reactions) significantly impact yields .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the pyrazole, benzo[d]thiazole, and isoxazole moieties. For example, aromatic protons in the 7–8 ppm range and methyl groups at ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 428.95) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages .

Q. What biological targets are predicted for this compound based on structural analogs?

  • Target Prediction :

  • Enzyme Inhibition : Structural analogs (e.g., benzothiazole-urea derivatives) show activity against kinases and proteases .
  • Receptor Binding : Pyrazole-ethylamine motifs are associated with G-protein-coupled receptor (GPCR) modulation .
    • Validation Tools : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding affinities to ATP-binding pockets or catalytic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., enzyme vs. cellular assays) may arise due to:

  • Membrane Permeability : LogP calculations (e.g., ~3.2) suggest moderate permeability, potentially limiting cellular uptake .
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) assess degradation rates, which vary between in vitro and in vivo systems .
    • Resolution Strategy : Use orthogonal assays (e.g., SPR for binding vs. cell viability assays) to confirm target-specific effects .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Structural Analog Screening : Compare with derivatives like N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide to identify substituents improving metabolic stability .
    • Data Table : Pharmacokinetic Parameters of Analogs
CompoundLogPSolubility (µg/mL)t₁/₂ (h)
Target Compound3.212.52.1
Fluorobenzo-thiazole analog2.828.73.5
Methylthio derivative3.58.91.8
Source: Adapted from

Q. How can target engagement be validated in cellular models?

  • Experimental Design :

  • Kinetic Assays : Measure enzyme inhibition (e.g., % inhibition at 10 µM) in lysates vs. intact cells to assess cellular permeability .
  • Competitive Binding : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify target occupancy via flow cytometry .
    • Troubleshooting : Discrepancies between biochemical and cellular data may require structure-activity relationship (SAR) studies to refine substituents .

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